9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate
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Overview
Description
9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate is a chemical compound with a complex structure that includes a fluorenylmethyl group and a hydroxypent-4-en-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate is used in various fields of scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group can act as a bulky protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The hydroxypent-4-en-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
Uniqueness
Compared to similar compounds, 9H-Fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-EN-2-YL]carbamate is unique due to its specific functional groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-7-14(12-22)21-20(23)24-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19,22H,1,7,12-13H2,(H,21,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNLWOWVOYRCC-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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